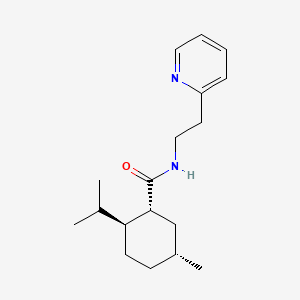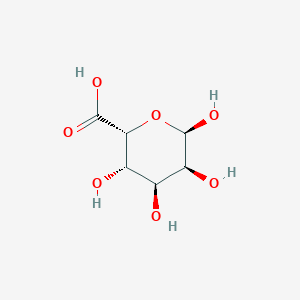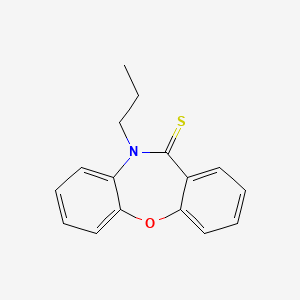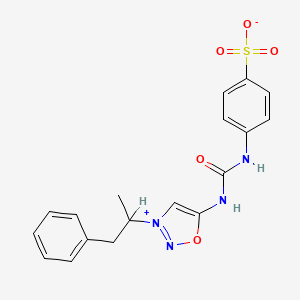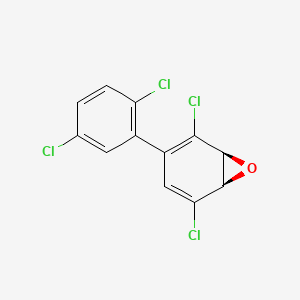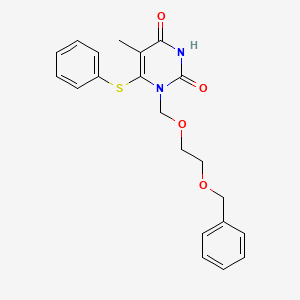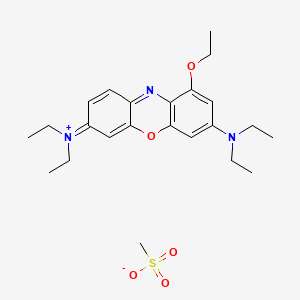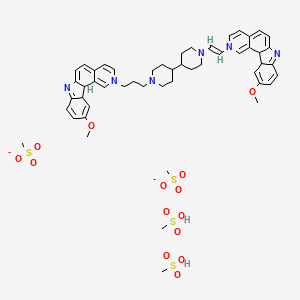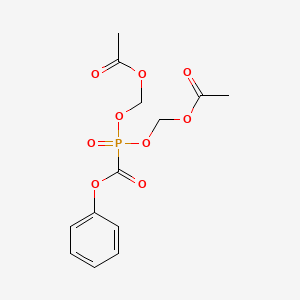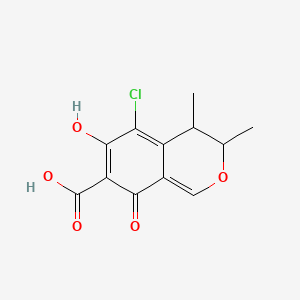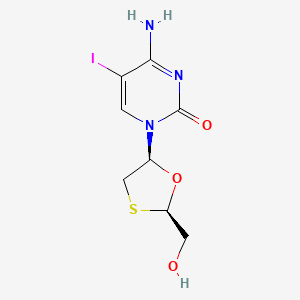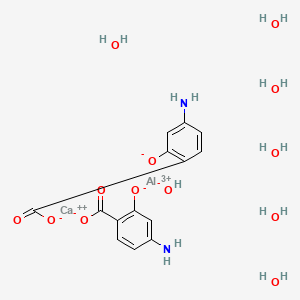
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields This compound is characterized by its imidazoquinolinone core, which is a fused ring system combining imidazole and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinolinone core, followed by the introduction of butyl and isopropyl groups through alkylation reactions. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4H-Imidazo(4,5-c)quinolin-4-one: The parent compound without the butyl and isopropyl groups.
3,5-Dihydro-5-butyl-4H-imidazo(4,5-c)quinolin-4-one: A derivative with only the butyl group.
3,5-Dihydro-3-(1-methylethyl)-4H-imidazo(4,5-c)quinolin-4-one: A derivative with only the isopropyl group.
Uniqueness
The unique combination of butyl and isopropyl groups in 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(1-methylethyl)-, monohydrochloride enhances its chemical properties, making it more versatile and potentially more effective in various applications compared to its similar compounds.
特性
CAS番号 |
134049-70-0 |
|---|---|
分子式 |
C17H22ClN3O |
分子量 |
319.8 g/mol |
IUPAC名 |
5-butyl-3-propan-2-ylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-4-5-10-19-14-9-7-6-8-13(14)15-16(17(19)21)20(11-18-15)12(2)3;/h6-9,11-12H,4-5,10H2,1-3H3;1H |
InChIキー |
SEXRZBPPMGCKQA-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


